molecular formula C29H36N2O2 B15567151 MenA-IN-1

MenA-IN-1

カタログ番号: B15567151
分子量: 444.6 g/mol
InChIキー: LTXOHYSJUBYNSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MenA-IN-1 is a useful research compound. Its molecular formula is C29H36N2O2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H36N2O2

分子量

444.6 g/mol

IUPAC名

N-methyl-4-[[4-[(3-phenoxyphenoxy)methyl]piperidin-1-yl]methyl]-N-propylaniline

InChI

InChI=1S/C29H36N2O2/c1-3-18-30(2)26-14-12-24(13-15-26)22-31-19-16-25(17-20-31)23-32-28-10-7-11-29(21-28)33-27-8-5-4-6-9-27/h4-15,21,25H,3,16-20,22-23H2,1-2H3

InChIキー

LTXOHYSJUBYNSE-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Indispensable Role of MenA in Mycobacterial Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menaquinone (MK), or vitamin K2, is an essential component of the electron transport chain in Mycobacterium tuberculosis, the causative agent of tuberculosis. The biosynthesis of menaquinone is critical for the bacterium's respiratory processes and, consequently, its survival and growth. A key enzyme in this pathway, 1,4-dihydroxy-2-naphthoate polyprenyltransferase, commonly known as MenA, catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a crucial step in the formation of the menaquinone molecule. The absence of a homologous pathway in humans makes MenA an attractive and specific target for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the essentiality of the MenA enzyme for mycobacterial growth, detailing the quantitative impact of its inhibition, the experimental methodologies used to validate its essentiality, and the metabolic context in which it operates.

Introduction

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery and validation of novel drug targets. The mycobacterial electron transport chain (ETC) has emerged as a promising area for therapeutic intervention, as it is vital for both actively replicating and dormant, non-replicating bacilli.[1][2] Unlike humans, who utilize ubiquinone in their ETC, mycobacteria rely on menaquinone (MK) as their primary electron carrier.[3] This fundamental difference provides a therapeutic window for targeting the menaquinone biosynthetic pathway.

MenA, a membrane-associated enzyme, is a critical component of this pathway, responsible for attaching a long isoprenoid chain to the naphthoquinone ring of DHNA.[2][4] Inhibition of MenA disrupts the synthesis of menaquinone, leading to a breakdown in the electron transport chain, impaired ATP production, and ultimately, bacterial cell death.[1] This bactericidal effect has been observed in both replicating and non-replicating, persistent forms of Mtb, highlighting the potential of MenA inhibitors to shorten tuberculosis treatment regimens and combat latent infections.[5][6]

Quantitative Analysis of MenA Inhibition

The essentiality of MenA is underscored by the potent bactericidal activity of its inhibitors against M. tuberculosis. The following tables summarize the in vitro efficacy of various MenA inhibitors, presenting their Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) against the MenA enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) of MenA Inhibitors against Mycobacterium tuberculosis

CompoundM. tuberculosis StrainMIC (µM)Reference
NM-1H37RvLP41 ± 2[5]
NM-2H37RvLP42 ± 2[5]
NM-3H37RvLP14 ± 0.2[5]
NM-4H37RvLP4.5 ± 0.7[5]
(R)-12H37Rv2.31 µg/mL[6]
(R)-13H37Rv2.31 µg/mL[6]
Compound 1H37Rv3 µg/mL[7]
Compound 2H37Rv3 µg/mL[7]
Ro 48-8071M. tuberculosis5[8]

Table 2: 50% Inhibitory Concentration (IC50) of Inhibitors against MenA Enzyme Activity

CompoundEnzyme SourceIC50Reference
Compound 1M. tuberculosis MenA5 µg/mL[7]
Compound 2M. tuberculosis MenA6 µg/mL[7]
Ro 48-8071M. tuberculosis MenA9 µM[8]
Unnamed Benzophenone DerivativesM. tuberculosis MenA< 10 µM[3]
Unnamed 7-methoxy-2-naphthol-based inhibitorsM. tuberculosis MenA5-6 µg/mL[9]

Experimental Protocols

The validation of MenA as an essential enzyme has been achieved through a combination of genetic and biochemical methodologies. The following sections provide detailed protocols for key experiments.

Gene Knockout via Specialized Transduction

This method is employed to create a null mutation of the menA gene, providing direct evidence of its essentiality.

Protocol:

  • Construction of the Allelic Exchange Substrate (AES):

    • Amplify the upstream and downstream flanking regions of the menA gene (Rv0534c) from M. tuberculosis genomic DNA using PCR.

    • Clone the amplified flanks on either side of a selectable marker (e.g., a hygromycin resistance cassette) in a suitable plasmid vector.

  • Generation of the Specialized Transducing Phage:

    • Subclone the entire AES (upstream flank - selectable marker - downstream flank) into a conditionally replicating shuttle phasmid (e.g., phAE159). These phasmids have temperature-sensitive mutations that prevent their replication at a non-permissive temperature (37°C).

    • Electroporate the recombinant phasmid DNA into Mycobacterium smegmatis mc²155.

    • Incubate the electroporated cells at a permissive temperature (30°C) to allow for the generation of high-titer specialized transducing phage (STP) lysate.

  • Transduction of M. tuberculosis:

    • Grow the recipient M. tuberculosis strain to mid-log phase.

    • Infect the M. tuberculosis culture with the high-titer STP lysate at a non-permissive temperature of 37°C. At this temperature, the phage injects its DNA but cannot replicate.

    • Plate the transduced cells on selective media containing the appropriate antibiotic (e.g., hygromycin) and incubate at 37°C.

  • Selection and Confirmation of Knockout Mutants:

    • Only cells that have undergone homologous recombination, replacing the native menA gene with the AES containing the resistance marker, will grow on the selective media.

    • Confirm the gene knockout by PCR using primers flanking the menA locus and by Southern blotting. The absence of a wild-type menA band and the presence of a band corresponding to the size of the inserted resistance cassette confirms a successful knockout.

Gene Knockdown using CRISPR interference (CRISPRi)

CRISPRi allows for the targeted silencing of menA expression, providing a means to study the effects of its depletion on mycobacterial growth.

Protocol:

  • Design and Cloning of the single-guide RNA (sgRNA):

    • Design a 20-nucleotide sgRNA sequence that is complementary to the non-template strand of the menA gene, preferably near the 5' end of the open reading frame. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM).

    • Synthesize two complementary oligonucleotides encoding the sgRNA sequence with appropriate overhangs for cloning.

    • Anneal the oligonucleotides and ligate them into a BsmBI-digested CRISPRi vector that expresses the sgRNA.

  • Expression of dCas9 and sgRNA in M. tuberculosis:

    • The CRISPRi system typically involves two plasmids: one expressing a catalytically inactive Cas9 (dCas9) and the other expressing the specific sgRNA. Often, these are combined into a single vector for mycobacteria.

    • Electroporate the plasmid(s) into M. tuberculosis.

  • Induction of Gene Silencing:

    • The expression of dCas9 and the sgRNA is typically under the control of an inducible promoter (e.g., anhydrotetracycline (B590944) (aTc)-inducible).

    • Grow the M. tuberculosis strain carrying the CRISPRi system to early-log phase and then add the inducer (e.g., aTc) to the culture medium.

  • Assessment of Gene Knockdown and Phenotypic Effects:

    • Monitor the growth of the induced culture compared to an uninduced control by measuring optical density (OD600) or by plating for colony-forming units (CFUs). A significant growth defect in the induced culture indicates that menA is essential for growth.

    • Quantify the level of menA knockdown by performing quantitative reverse transcription PCR (qRT-PCR) on RNA extracted from induced and uninduced cultures.

In Vitro MenA Enzyme Assay

This biochemical assay directly measures the enzymatic activity of MenA and is used to determine the IC50 values of potential inhibitors.

Protocol:

  • Preparation of Mycobacterial Membranes:

    • Grow M. tuberculosis H37Rv to mid-log phase and harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or bead beating.

    • Separate the membrane fraction from the cytosolic fraction by ultracentrifugation. The MenA enzyme is located in the membrane fraction.

  • Enzyme Reaction:

    • The reaction mixture typically contains:

      • 0.1 M Tris-HCl buffer (pH 8.0)

      • 5 mM MgCl₂

      • 2.5 mM dithiothreitol (B142953) (DTT)

      • 0.1% CHAPS (a non-denaturing zwitterionic detergent)

      • The prepared membrane protein preparation

      • 1,4-dihydroxy-2-naphthoate (DHNA)

      • [1-³H]farnesyl diphosphate (B83284) ([³H]FPP) as the radiolabeled prenyl donor

    • For inhibitor studies, add varying concentrations of the test compound to the reaction mixture.

  • Incubation and Product Extraction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and extract the lipid-soluble product (demethylmenaquinone) using an organic solvent (e.g., n-butanol or a chloroform/methanol mixture).

  • Quantification of Product Formation:

    • Separate the radioactive product from the unreacted [³H]FPP substrate using thin-layer chromatography (TLC).

    • Quantify the amount of radioactivity in the product spot using a radioisotope scanner or by scintillation counting.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the menaquinone biosynthetic pathway and a typical workflow for the discovery of MenA inhibitors.

menaquinone_biosynthesis Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA DHNA MenB->DHNA MenA MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone MenG MenG Menaquinone Menaquinone MenG->Menaquinone DHNA->MenA Demethylmenaquinone->MenG inhibitor_screening_workflow cluster_0 In Vitro Screening cluster_1 Whole-Cell Screening cluster_2 Lead Optimization and Validation Compound Library Compound Library MenA Enzyme Assay (IC50) MenA Enzyme Assay (IC50) Compound Library->MenA Enzyme Assay (IC50) Hit Identification Hit Identification MenA Enzyme Assay (IC50)->Hit Identification M. tuberculosis Growth Assay (MIC) M. tuberculosis Growth Assay (MIC) Hit Identification->M. tuberculosis Growth Assay (MIC) Lead Identification Lead Identification M. tuberculosis Growth Assay (MIC)->Lead Identification Cytotoxicity Assay Cytotoxicity Assay Lead Identification->Cytotoxicity Assay Synergy Studies Synergy Studies Lead Identification->Synergy Studies In Vivo Efficacy Models In Vivo Efficacy Models Synergy Studies->In Vivo Efficacy Models

References

Methodological & Application

Application Notes and Protocols for MenA-IN-1: A Potential Inhibitor of Mycobacterium tuberculosis MenA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MenA, also known as 1,4-dihydroxy-2-naphthoate (DHNA) prenyltransferase, is a critical enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis (M. tb).[1][2][3] This pathway is essential for the electron transport chain and ATP synthesis in M. tb, making MenA a promising target for the development of novel anti-tuberculosis drugs.[1][3] MenA-IN-1 is a hypothetical inhibitor designed to target the enzymatic activity of M. tb MenA. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory potential of this compound.

Mechanism of Action

MenA catalyzes the prenylation of DHNA to form demethylmenaquinone, a precursor to menaquinone. This compound is hypothesized to be a competitive inhibitor with respect to the isoprenyl diphosphate (B83284) substrate, farnesyl diphosphate (FPP), and non-competitive with respect to DHNA. Inhibition of MenA disrupts the menaquinone biosynthesis pathway, leading to a blockage of electron flow and subsequent inhibition of ATP generation, ultimately resulting in bactericidal effects against M. tb.

Signaling Pathway

The following diagram illustrates the menaquinone biosynthesis pathway in M. tuberculosis, highlighting the role of MenA.

MenA_Pathway Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenC MenC MenD->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenB->DHNA MenA MenA DHNA->MenA FPP Farnesyl diphosphate (FPP) FPP->MenA DMMK Demethylmenaquinone MenA->DMMK MenG MenG DMMK->MenG MK Menaquinone (MK-9) MenG->MK ETC Electron Transport Chain MK->ETC MenA_IN_1 This compound MenA_IN_1->MenA

Caption: Menaquinone biosynthesis pathway in M. tuberculosis.

Data Presentation

The inhibitory activity of this compound against M. tb MenA can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table provides a template for presenting such data.

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundMenAEnzymatic Assaye.g., 5.5
Compound 2MenAEnzymatic Assaye.g., 6.0

Experimental Protocols

MenA Enzymatic Inhibition Assay

This protocol is adapted from methodologies described for characterizing M. tb MenA activity.

Objective: To determine the IC₅₀ value of this compound against M. tb MenA.

Materials:

  • Membrane fractions from M. tuberculosis H37Rv expressing MenA

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • [1-³H]Farnesyl diphosphate ([³H]-FPP)

  • Unlabeled FPP

  • 1 M Tris-HCl buffer, pH 8.0

  • 1 M MgCl₂

  • 1 M Dithiothreitol (DTT)

  • 10% (w/v) CHAPS solution

  • Scintillation fluid

  • Scintillation vials

  • Microcentrifuge tubes

  • Incubator

  • Liquid scintillation counter

Assay Buffer Preparation: Prepare a 10X assay buffer containing:

  • 1 M Tris-HCl, pH 8.0

  • 50 mM MgCl₂

  • 25 mM DTT

  • 1% (w/v) CHAPS

Procedure:

  • Preparation of Reaction Mixtures:

    • In microcentrifuge tubes, prepare reaction mixtures with a final volume of 100 µL.

    • Each reaction should contain:

      • 10 µL of 10X assay buffer (final concentrations: 0.1 M Tris-HCl, 5 mM MgCl₂, 2.5 mM DTT, 0.1% CHAPS)

      • An appropriate amount of M. tb membrane protein (e.g., 1 mg/mL)

      • DHNA to a final concentration of 8.2 µM (approximating the Kₘ value)

      • A range of concentrations of this compound.

      • [³H]-FPP to a final concentration of 4.3 µM (approximating the Kₘ value) with a known specific activity.

    • Include control reactions:

      • Positive control: No inhibitor.

      • Negative control: No enzyme (membrane fraction).

  • Incubation:

    • Initiate the reaction by adding the [³H]-FPP.

    • Incubate the reaction mixtures at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding an appropriate stop solution (e.g., 1 mL of a 1:1 mixture of chloroform:methanol).

    • Vortex the tubes and centrifuge to separate the phases.

    • The prenylated product will partition into the organic phase.

  • Quantification:

    • Transfer a known volume of the organic phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using graphing software.

Experimental Workflow

MenA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix Prepare Reaction Mixtures Prep_Buffer->Mix Prep_Reactants Prepare Reactant Solutions (DHNA, FPP, this compound) Prep_Reactants->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction & Extract Product Incubate->Terminate Quantify Quantify Radioactivity Terminate->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for the MenA enzymatic inhibition assay.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound as a potential inhibitor of M. tuberculosis MenA. Consistent and reproducible data generated from these assays are crucial for the progression of this and similar compounds in the drug discovery pipeline for new anti-tuberculosis therapies.

References

Application Notes and Protocols for MenA-IN-1 in Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MenA-IN-1 is an effective inhibitor of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a critical component of the menaquinone biosynthetic pathway in Mycobacterium tuberculosis (MTB).[1][2] Menaquinone, an essential component of the MTB electron transport chain (ETC), serves as an electron shuttle required for ATP production.[3][4] The absence of this biosynthetic pathway in humans makes MenA a selective and attractive target for the development of novel anti-tuberculosis drugs.[3]

These application notes provide a comprehensive overview of the use of this compound in drug synergy studies, particularly in combination with other inhibitors of the electron transport chain. The provided protocols and data are based on published research and are intended to guide researchers in designing and conducting similar experiments.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting MenA, thereby blocking the synthesis of menaquinone. This disruption of the electron transport chain leads to a depletion of cellular ATP, ultimately causing bacterial cell death. MenA inhibitors have demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis.

Signaling Pathway

The target of this compound is a key enzyme in the menaquinone biosynthesis pathway, which is an integral part of the bacterial electron transport chain. The synergistic effect of this compound with other ETC inhibitors stems from the simultaneous disruption of multiple components of this vital energy-producing pathway.

MenA_Pathway Bacterial Electron Transport Chain & Synergy with this compound cluster_menaquinone Menaquinone Biosynthesis cluster_etc Electron Transport Chain cluster_inhibitors Inhibitors & Synergy Chorismate Chorismate MenA MenA Chorismate->MenA Multiple Steps Menaquinone Menaquinone MenA->Menaquinone Cytochrome bc1-aa3 Cytochrome bc1-aa3 Menaquinone->Cytochrome bc1-aa3 e- shuttle NADH Dehydrogenase NADH Dehydrogenase NADH Dehydrogenase->Menaquinone e- F1F0 ATPase F1F0 ATPase Cytochrome bc1-aa3->F1F0 ATPase Proton Motive Force ATP ATP F1F0 ATPase->ATP ATP Synthesis MenA_IN_1 MenA_IN_1 MenA_IN_1->MenA Inhibits Q203 Q203 Q203->Cytochrome bc1-aa3 Inhibits (QcrB) BDQ BDQ BDQ->F1F0 ATPase Inhibits

Caption: Signaling pathway of this compound and synergistic partners in the MTB electron transport chain.

Drug Synergy Studies with this compound

This compound has been shown to exhibit synergistic bactericidal activity when combined with other inhibitors targeting the electron transport chain. This section provides an overview of the quantitative data and experimental protocols for assessing this synergy.

Quantitative Data Summary

The synergistic effects of this compound in combination with other drugs can be quantified using various methods, such as checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.

Compound A Compound B Organism Assay Type Endpoint FICI Conclusion
This compoundQ203M. tuberculosisCheckerboardGrowth Inhibition≤ 0.5Synergy
This compoundBedaquiline (BDQ)M. tuberculosisCheckerboardGrowth Inhibition≤ 0.5Synergy
This compoundClofazimine (CLO)M. tuberculosisCheckerboardGrowth Inhibition≤ 0.5Synergy

Experimental Protocols

Checkerboard Assay for Synergy Determination

This protocol is a standard method for evaluating the synergistic effects of two antimicrobial agents.

Objective: To determine the in vitro interaction between this compound and a partner compound against M. tuberculosis.

Materials:

  • This compound

  • Partner compound (e.g., Q203, Bedaquiline)

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Resazurin (B115843) sodium salt

  • Plate reader

Experimental Workflow:

Checkerboard_Workflow Checkerboard Assay Workflow Start Start Prepare_Drugs Prepare serial dilutions of This compound and partner drug Start->Prepare_Drugs Dispense_Drugs Dispense drug dilutions into 96-well plate in a checkerboard format Prepare_Drugs->Dispense_Drugs Add_Bacteria Inoculate wells with M. tuberculosis culture Dispense_Drugs->Add_Bacteria Incubate Incubate plates at 37°C Add_Bacteria->Incubate Add_Resazurin Add resazurin solution to each well Incubate->Add_Resazurin Incubate_Again Incubate for 24-48 hours Add_Resazurin->Incubate_Again Read_Plate Measure fluorescence or absorbance Incubate_Again->Read_Plate Calculate_FICI Calculate MICs and FICI Read_Plate->Calculate_FICI End End Calculate_FICI->End

Caption: Workflow for a checkerboard assay to determine drug synergy.

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions for each drug in 7H9 broth.

  • Plate Setup: In a 96-well plate, add 50 µL of the appropriate this compound dilution along the x-axis and 50 µL of the partner drug dilution along the y-axis. This creates a matrix of drug concentrations. Include wells for each drug alone as controls.

  • Inoculation: Prepare a suspension of M. tuberculosis H37Rv at a concentration of approximately 1 x 10^5 CFU/mL. Add 100 µL of the bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Growth Determination: After incubation, add 30 µL of resazurin solution (0.02% w/v) to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that prevents the color change of resazurin.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Conclusion

This compound is a promising anti-tuberculosis agent that demonstrates significant synergistic activity with other inhibitors of the electron transport chain. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this compound in combination therapies against Mycobacterium tuberculosis. Further studies are warranted to fully elucidate the clinical potential of these synergistic interactions.

References

Application Notes and Protocols for Preparing MenA Inhibitor Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis and other Gram-positive bacteria.[1] This pathway is essential for the survival of these bacteria as menaquinone is a vital component of their electron transport chain.[1][2][3] Since mammals obtain Vitamin K through their diet and do not possess the MenA enzyme, it presents a promising and selective target for the development of novel anti-tuberculosis drugs.[1][2] Inhibitors of MenA can effectively block the production of menaquinone, leading to bactericidal effects against both replicating and non-replicating M. tuberculosis.[2][4]

This document provides detailed application notes and protocols for the preparation of stock solutions of a representative MenA inhibitor, Ro 48-8071, which can be conceptually applied to other similar MenA inhibitors (hereafter referred to as MenA-IN-1). Proper preparation and storage of inhibitor stock solutions are critical for ensuring experimental reproducibility and accuracy.

Data Presentation: Physicochemical and Solubility Properties of a Representative MenA Inhibitor (Ro 48-8071)

The following table summarizes the key quantitative data for the MenA inhibitor Ro 48-8071. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₂₃H₂₇BrFNO₂[5][6]
Molecular Weight 448.4 g/mol [5][6]
Purity ≥95%[5][6]
Solubility in DMSO ~30 mg/mL[5][6]
Solubility in Ethanol ~30 mg/mL[5][6]
Solubility in Water Sparingly soluble; ~0.25 mg/mL in a 1:2 solution of ethanol:PBS (pH 7.2)[5]
Storage (as solid) -20°C[5]
Storage (in solvent) Aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the inhibitor and solvents.

  • Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents like DMSO and ethanol.

  • Refer to the Safety Data Sheet (SDS) for the specific inhibitor and solvents for detailed safety information.

Materials and Equipment
  • MenA inhibitor (e.g., Ro 48-8071) solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.2

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a MenA inhibitor with a molecular weight of 448.4 g/mol (e.g., Ro 48-8071).

Calculations:

  • To prepare 1 mL of a 10 mM stock solution:

    • Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Weight (mg) = 0.010 mol/L x 0.001 L x 448.4 g/mol x 1000 mg/g = 4.484 mg

Procedure:

  • Accurately weigh 4.484 mg of the MenA inhibitor powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C in tightly sealed tubes.

Preparation of Working Solutions by Dilution

For cell-based assays or enzymatic experiments, the high-concentration stock solution needs to be diluted to the desired final concentration in the appropriate experimental buffer or cell culture medium.

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Use the formula: C₁V₁ = C₂V₂

    • C₁ = Initial concentration (10 mM)

    • V₁ = Volume of stock solution to be added (unknown)

    • C₂ = Final concentration (10 µM = 0.01 mM)

    • V₂ = Final volume of the working solution (e.g., 1 mL)

  • (10 mM) x V₁ = (0.01 mM) x (1 mL)

  • V₁ = (0.01 mM x 1 mL) / 10 mM = 0.001 mL = 1 µL

Procedure:

  • Add 999 µL of the desired experimental buffer or medium to a sterile tube.

  • Add 1 µL of the 10 mM MenA inhibitor stock solution to the tube.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution for your experiment. Note that aqueous solutions of some inhibitors may not be stable for long periods.[5]

Mandatory Visualizations

MenA_Inhibitor_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Inhibition Inhibition Chorismate Chorismate MenF_E MenF, MenD, MenH, MenC, MenE, MenB Chorismate->MenF_E Multiple Steps DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenF_E->DHNA MenA MenA DHNA->MenA DMK Demethylmenaquinone MenA->DMK MenG MenG DMK->MenG Menaquinone Menaquinone (Vitamin K2) MenG->Menaquinone ETC Electron Transport Chain Menaquinone->ETC Electron Carrier MenA_IN_1 This compound (e.g., Ro 48-8071) MenA_IN_1->MenA Inhibits

Caption: Inhibition of the Menaquinone Biosynthesis Pathway by this compound.

Stock_Solution_Workflow cluster_Preparation Stock Solution Preparation cluster_Dilution Working Solution Preparation Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex to Homogenize Dissolve->Vortex Aliquot 4. Aliquot into Single-Use Tubes Vortex->Aliquot Store 5. Store at -20°C Aliquot->Store Dilute 6. Dilute Stock in Experimental Buffer Store->Dilute Retrieve from Storage Use 7. Use Immediately in Experiment Dilute->Use

Caption: Experimental Workflow for Preparing this compound Solutions.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of MenA-IN-1 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound MenA-IN-1 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule inhibitors in solution, which can be adapted by researchers for their specific compound of interest. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have a precipitate after dilution in my aqueous assay buffer. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:

  • Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.

  • Optimize the DMSO concentration: While you want to minimize DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1]

  • Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for your molecule's solubility.[1]

  • Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]

Q2: I am observing a loss of this compound activity in my cell-based assay over time. What could be the cause?

A2: Loss of compound activity in cell-based assays can stem from several factors:

  • Degradation in culture medium: The compound may be unstable in the complex environment of the cell culture medium. It is advisable to assess the compound's stability directly in the specific culture medium being used.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate this.

  • Poor cell permeability: The compound may not be efficiently entering the cells. Standard assays can be used to evaluate cell permeability.

  • Metabolism by cells: Cells can metabolize the compound, leading to a decrease in the active form.

Q3: What are the common causes of compound degradation in aqueous solutions?

A3: Degradation in aqueous solutions is often due to:

  • Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor in hydrolysis.[2]

  • Oxidation: The compound might be sensitive to oxidation, particularly if it has electron-rich moieties. Dissolved oxygen and light exposure can promote oxidation.[2]

Q4: How should I properly store my this compound stock solutions?

A4: Proper storage is crucial for maintaining the integrity of your small molecule inhibitor.

  • Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the manufacturer.[1]

  • In Solution (e.g., DMSO): Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles. For light-sensitive compounds, use amber vials or wrap containers in aluminum foil.[2]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to troubleshooting precipitation issues when diluting a hydrophobic compound like this compound into an aqueous buffer for an experiment.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Buffer concentration Is the final concentration too high? start->concentration lower_conc Lower the final concentration concentration->lower_conc Yes dmso Is DMSO concentration < 0.1%? concentration->dmso No end Solution Remains Clear lower_conc->end increase_dmso Increase DMSO to 0.5% (with vehicle control) dmso->increase_dmso Yes ph Is the compound ionizable? dmso->ph No increase_dmso->end adjust_ph Adjust buffer pH ph->adjust_ph Yes cosolvent Consider co-solvents or excipients ph->cosolvent No adjust_ph->end cosolvent->end G start Loss of Compound Activity stability Assess stability in assay medium start->stability degradation Compound is degrading stability->degradation Unstable adsorption Check for adsorption to plasticware stability->adsorption Stable use_low_bind Use low-binding plates or add surfactant adsorption->use_low_bind Adsorption detected permeability Evaluate cell permeability adsorption->permeability No adsorption low_permeability Low cell permeability permeability->low_permeability Low fresh_solution Always use freshly prepared solutions permeability->fresh_solution High G cluster_0 Menaquinone Biosynthesis Pathway cluster_1 Bacterial Respiration DHNA DHNA MenA MenA DHNA->MenA Prenyl_PP Prenyl Diphosphate Prenyl_PP->MenA DMMK Demethylmenaquinone MenA->DMMK MK Menaquinone (Vitamin K2) DMMK->MK ETC Electron Transport Chain MK->ETC ATP ATP Production ETC->ATP Cell_Death Bacterial Cell Death ATP->Cell_Death Leads to MenA_IN_1 This compound MenA_IN_1->MenA Inhibits

References

Technical Support Center: Optimizing MenA-IN-1 for Bactericidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MenA-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and optimizing its concentration for bactericidal effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets MenA, an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis and other Gram-positive bacteria.[1][2][3] Menaquinone, also known as vitamin K2, is a vital component of the bacterial electron transport chain, crucial for cellular respiration and ATP production.[2][4] By inhibiting MenA, this compound disrupts the synthesis of menaquinone, leading to a collapse of the electron transport chain, depletion of ATP, and ultimately, bacterial cell death. This mechanism is particularly effective against non-replicating or "latent" mycobacteria, which are highly dependent on the electron transport chain for survival.

Q2: Is this compound expected to be bactericidal or bacteriostatic?

A2: MenA inhibitors, including analogs of this compound, have demonstrated potent bactericidal activity, especially against Mycobacterium tuberculosis. The bactericidal effect is concentration-dependent. Generally, an antimicrobial agent is considered bactericidal if its Minimum Bactericidal Concentration (MBC) is no more than four times its Minimum Inhibitory Concentration (MIC).

Q3: What is the typical effective concentration range for MenA inhibitors?

A3: The effective concentration of MenA inhibitors can vary depending on the specific analog and the bacterial strain being tested. For instance, the potent MenA inhibitor NM-4 has a Minimum Inhibitory Concentration (MIC) of 4.5 µM against Mycobacterium tuberculosis H37Rv-LP. Other related compounds have shown MIC values of less than 10 µg/mL against various Mycobacterium species. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is likely a hydrophobic molecule, and therefore, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). When preparing working solutions, it is crucial to perform serial dilutions in the solvent first before adding the final concentration to your aqueous culture medium to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to prevent solvent-induced toxicity to the bacteria. Always include a solvent control in your experiments.

Q5: Can this compound be used in combination with other antibiotics?

A5: Yes, studies have shown that MenA inhibitors exhibit synergistic activity when used in combination with other drugs targeting the electron transport chain, such as bedaquiline (B32110) and clofazimine. This suggests that combination therapy could be a promising strategy to enhance bactericidal efficacy and potentially reduce the development of drug resistance.

Data Presentation

The following tables summarize the in vitro activity of various MenA inhibitors against different Mycobacterium species.

Table 1: Minimum Inhibitory Concentration (MIC) of MenA Inhibitors against Mycobacterium Species

CompoundMycobacterium StrainMIC (µM)MIC (µg/mL)Reference
NM-4 M. tuberculosis H37Rv-LP4.5-
NM-1 M. tuberculosis H37Rv-LP11.2-
NM-2 M. tuberculosis H37Rv-LP14.8-
NM-3 M. tuberculosis H37Rv-LP8.7-
22a M. tuberculosis H37Rv-<10
22a Drug-Resistant M. tuberculosis-Low concentrations
22a M. intracellulare ATCC15984-6.3
22a M. aurum-6.3
22a M. fortuitum NIHJ1615-12.5
22a M. smegmatis Takeo-12.5

Table 2: Bactericidal Activity of MenA Inhibitors against Mycobacterium tuberculosis

CompoundConditionObservationReference
NM-4 Aerobic, replicatingBactericidal at concentrations > MIC (4.5 µM). Sterilized culture within 7 days at ~5x MIC.
NM-4 Nutrient-starved, non-replicating10-fold higher bactericidal activity compared to replicating conditions.
22a Non-replicating (Wayne model)Highly effective at killing non-replicating bacteria. More effective than ethambutol, isoniazid, or rifampicin (B610482) at 10 µg/mL. No colonies observed at 50 µg/mL.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a generalized procedure for determining the MIC of this compound against Mycobacterium tuberculosis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microtiter plates

  • Mycobacterium tuberculosis culture

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Preparation of Microtiter Plates:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • In the first column, add an additional 100 µL of broth.

    • Add 2 µL of the 10 mM this compound stock solution to the first well of each row to be tested, creating a starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard and then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension. Include a growth control well (bacteria and medium, no inhibitor) and a solvent control well (bacteria, medium, and the highest concentration of DMSO used).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol should be performed following the determination of the MIC.

Materials:

  • Microtiter plate from the MIC assay

  • Middlebrook 7H11 agar (B569324) plates supplemented with OADC

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells in the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot evenly onto a labeled Middlebrook 7H11 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Mandatory Visualization

Signaling Pathway Diagram

menaquinone_biosynthesis cluster_cytosol Cytosol cluster_membrane Cell Membrane Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD o_Succinylbenzoate o-Succinylbenzoate SEPHCHC->o_Succinylbenzoate MenH OSB_CoA o-Succinylbenzoate-CoA o_Succinylbenzoate->OSB_CoA MenE DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA MenA MenA DHNA->MenA Prenylation Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone Menaquinone Menaquinone Demethylmenaquinone->Menaquinone MenG (Methylation) Inhibitor This compound Inhibitor->MenA experiment_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilution of this compound in 96-well plate prep_stock->serial_dilute prep_media Prepare Culture Media (e.g., Middlebrook 7H9) prep_media->serial_dilute prep_inoculum Prepare Bacterial Inoculum (to 0.5 McFarland) inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate serial_dilute->inoculate_plate incubate_mic Incubate Plate (37°C, 7-14 days) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed if MIC is determined incubate_mbc Incubate Agar Plates (37°C, 3-4 weeks) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

References

MenA-IN-1 degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and use of MenA-IN-1, a potent and selective inhibitor of the MenA enzyme. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, we recommend using anhydrous DMSO (Dimethyl sulfoxide). This compound is soluble in DMSO at concentrations up to 10 mM. For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous experimental buffer. Avoid repeated freeze-thaw cycles of the DMSO stock solution.

Q2: How should I store this compound?

This compound should be stored under the following conditions to prevent degradation:

FormStorage TemperatureAtmosphereLight Conditions
Solid (Lyophilized Powder) -20°C or -80°CDesiccatedIn the dark
DMSO Stock Solution (≤10 mM) -20°C or -80°CIn the dark, tightly sealed
Aqueous Solutions Use immediately

Note: Aqueous solutions of this compound are not recommended for long-term storage due to the potential for hydrolysis. Prepare fresh aqueous solutions for each experiment from the DMSO stock.

Q3: What are the known degradation pathways for this compound?

While specific degradation pathways for this compound have not been fully elucidated, similar small molecule inhibitors can be susceptible to:

  • Hydrolysis: Degradation in the presence of water. This is why long-term storage in aqueous solutions is discouraged.

  • Oxidation: Reaction with oxygen, which can be accelerated by exposure to light and elevated temperatures. Storing the compound as a solid under desiccation and in the dark minimizes this risk.

  • Photodegradation: Decomposition upon exposure to UV or visible light. Always store this compound in a light-protected container.

Q4: Is this compound compatible with common cell culture media?

This compound is generally compatible with standard cell culture media when diluted from a DMSO stock. However, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibitory activity Improper Storage: The compound may have degraded due to exposure to moisture, light, or improper temperature.Always store this compound as a desiccated solid at -20°C or -80°C in the dark. Prepare fresh dilutions for each experiment.
Incomplete Solubilization: The compound may not be fully dissolved in the working solution.Ensure the DMSO stock is completely thawed and vortexed before making dilutions. When diluting into aqueous buffer, add the DMSO stock to the buffer and mix immediately.
Precipitation in aqueous buffer Low Solubility: The concentration of this compound in the aqueous buffer may be above its solubility limit.Try lowering the final concentration of this compound. The inclusion of a small amount of a non-ionic surfactant like Tween-20 (at ~0.01%) may also help to maintain solubility.
High background signal in assays Compound Interference: this compound may interfere with the assay detection method (e.g., fluorescence quenching or enhancement).Run a control experiment with this compound in the absence of the enzyme or substrate to check for assay interference.
Cell toxicity observed High DMSO Concentration: The final concentration of DMSO in the cell culture may be too high.Ensure the final DMSO concentration is below 0.5%. Perform a dose-response curve with DMSO alone to determine the tolerance of your cell line.
Off-target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.Perform a dose-response experiment to determine the optimal concentration range for MenA inhibition with minimal toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Enzyme Inhibition Assay
  • Prepare a fresh serial dilution of this compound in the assay buffer from the DMSO stock. Remember to include a DMSO-only control.

  • In a multi-well plate, add the assay buffer, the MenA enzyme, and the this compound dilution (or DMSO vehicle).

  • Incubate the enzyme with the inhibitor for a predetermined amount of time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry or fluorimetry).

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

MenA_Signaling_Pathway Substrate Substrate MenA MenA Enzyme Substrate->MenA Product Product MenA->Product Downstream_Effects Downstream Biological Effects Product->Downstream_Effects MenA_IN_1 This compound MenA_IN_1->MenA Inhibition

Caption: Hypothetical signaling pathway showing MenA inhibition.

Experimental_Workflow start Start prep_stock Prepare this compound Stock (10 mM in DMSO) start->prep_stock prep_dilutions Prepare Serial Dilutions in Assay Buffer prep_stock->prep_dilutions enzyme_inhibitor_incubation Incubate Enzyme with This compound prep_dilutions->enzyme_inhibitor_incubation add_substrate Add Substrate to Initiate Reaction enzyme_inhibitor_incubation->add_substrate measure_activity Measure Enzyme Activity add_substrate->measure_activity analyze_data Analyze Data and Calculate IC50 measure_activity->analyze_data end End analyze_data->end

Caption: General experimental workflow for an enzyme inhibition assay.

Troubleshooting_Tree start No or Low Inhibition check_storage Was the compound stored correctly (-20°C, dark, desiccated)? start->check_storage improper_storage Degradation likely. Use a fresh aliquot. check_storage->improper_storage No check_solubility Is there any visible precipitate in the aqueous solution? check_storage->check_solubility Yes precipitate Compound precipitated. Lower concentration or add surfactant. check_solubility->precipitate Yes check_assay_control Does the compound interfere with the assay signal? check_solubility->check_assay_control No interference Assay interference. Modify assay protocol or detection method. check_assay_control->interference Yes other_issue Consult further with technical support. check_assay_control->other_issue No

Caption: Troubleshooting decision tree for inhibition experiments.

Technical Support Center: Overcoming Resistance to MenA Inhibitors in M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MenA inhibitors against Mycobacterium tuberculosis (M. tuberculosis).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MenA inhibitors against M. tuberculosis?

A1: MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), encoded by the gene Rv0534c, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in M. tuberculosis. Menaquinone is an essential electron carrier in the bacterial electron transport chain, vital for ATP synthesis. MenA inhibitors block this pathway, leading to a depletion of menaquinone, disruption of the electron transport chain, and ultimately, bacterial cell death. This mechanism is effective against both actively replicating and non-replicating (persistent) M. tuberculosis.[1]

Q2: What are the known mechanisms of resistance to inhibitors of the menaquinone biosynthesis pathway in M. tuberculosis?

A2: While specific mutations in the menA gene conferring resistance to MenA inhibitors are not yet widely documented in the literature, resistance to inhibitors of other enzymes in the menaquinone biosynthesis pathway, such as MenG, has been characterized. The primary mechanisms of resistance are expected to be:

  • On-target mutations: Spontaneous mutations in the menA gene that alter the drug-binding site, reducing the affinity of the inhibitor. For example, in the case of the downstream enzyme MenG, mutations such as F118L and V20A have been identified in resistant strains.

  • Efflux pump overexpression: Increased expression of efflux pumps that actively transport the MenA inhibitor out of the bacterial cell, preventing it from reaching its target. Efflux pumps like Rv1258c and the MmpS5-MmpL5 system have been implicated in resistance to other drugs targeting mycobacterial energy metabolism.

Q3: How can the development of resistance to MenA inhibitors be prevented or overcome in our experiments?

A3: A key strategy to prevent and overcome resistance is the use of combination therapy. MenA inhibitors have shown synergistic effects when combined with other inhibitors of the electron transport chain, such as bedaquiline (B32110) (targeting ATP synthase) and clofazimine. Combining drugs with different mechanisms of action reduces the probability of spontaneous resistance emerging. Additionally, the inclusion of efflux pump inhibitors (EPIs), such as verapamil (B1683045) or piperine, may potentiate the activity of MenA inhibitors by preventing their extrusion from the cell.[2][3]

Q4: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our MenA inhibitor. What could be the cause?

A4: Inconsistent MIC values can arise from several factors. Please refer to the troubleshooting section below for a detailed guide on addressing this issue. Common causes include compound solubility issues, variability in inoculum preparation, and the presence of interfering substances in the culture medium.

Troubleshooting Guide

Issue 1: Inconsistent or Higher-Than-Expected MIC Values
Possible Cause Troubleshooting Steps
Compound Solubility Many small molecule inhibitors have poor aqueous solubility. Ensure your stock solution (typically in DMSO) is fully dissolved before preparing dilutions. Vortex the stock solution thoroughly. Visually inspect for any precipitation in the dilutions. Consider using a small percentage of a non-ionic surfactant like Tween-80 in your final assay medium if it doesn't interfere with the assay.
Inoculum Preparation M. tuberculosis has a tendency to clump, which can lead to variability in the number of viable bacteria inoculated into each well. Ensure a homogenous single-cell suspension by vortexing with glass beads and allowing larger clumps to settle before taking the supernatant for dilution. Standardize the inoculum to a consistent optical density (e.g., McFarland standard) before use.
Assay Medium Components Components of the Middlebrook 7H9 medium, such as oleic acid and albumin, can bind to hydrophobic compounds, reducing their effective concentration. Ensure that the composition of your assay medium is consistent across all experiments.
Compound Stability The inhibitor may be unstable in the culture medium over the incubation period. If you suspect instability, you can perform a time-course experiment to assess the compound's activity at different time points.
Issue 2: Spontaneous Resistance Development in Culture
Possible Cause Troubleshooting Steps
High Bacterial Load A large initial inoculum increases the probability of pre-existing resistant mutants being present. Use a standardized and appropriate inoculum size for your experiments.
Prolonged Monotherapy Exposure Continuous exposure to a single inhibitor at sub-lethal concentrations can select for resistant mutants. When possible, use the MenA inhibitor in combination with another synergistic anti-tubercular agent to reduce the frequency of resistance.
Confirmation of Resistance To confirm that the observed growth is due to stable genetic resistance, sub-culture the resistant colonies onto drug-free medium and then re-test their MIC. A consistently higher MIC indicates stable resistance.

Data Presentation

Table 1: Example of MIC Shift in MenG Inhibitor-Resistant M. tuberculosis

While specific data for MenA inhibitor resistance is limited, the following table illustrates the kind of MIC shift that can be expected based on findings with an inhibitor of MenG, the enzyme immediately downstream of MenA.

Strain Mutation in menG (Rv0558) Fold Increase in MIC
Resistant Mutant 1V20A8
Resistant Mutant 2F118L>32

This data is adapted from studies on the MenG inhibitor DG70 and serves as a representative example.

Table 2: Synergistic Activity of MenA Inhibitors with ETC Inhibitors
Compound Combination Observation
MenA Inhibitor + BedaquilineSynergistic killing of M. tuberculosis
MenA Inhibitor + ClofazimineEnhanced bactericidal activity

Experimental Protocols

Protocol 1: Generation of Spontaneous MenA Inhibitor-Resistant Mutants

This protocol is adapted from methods used to generate spontaneous resistant mutants to other anti-tubercular drugs.

  • Prepare Inoculum: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween-80.

  • Plate Bacteria: Plate a large number of bacteria (approximately 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar (B569324) plates containing the MenA inhibitor at concentrations ranging from 2x to 8x the predetermined MIC.

  • Incubate: Incubate the plates at 37°C for 3-4 weeks.

  • Isolate Colonies: Pick individual colonies that appear on the inhibitor-containing plates.

  • Confirm Resistance: Sub-culture the isolated colonies in drug-free 7H9 broth to expand the population.

  • Determine MIC: Perform MIC determination on the putative resistant mutants to confirm a stable increase in the MIC compared to the wild-type strain.

  • Genomic Analysis: Perform whole-genome sequencing on the confirmed resistant mutants to identify mutations in the menA gene (Rv0534c) or other potential resistance-conferring genes (e.g., efflux pump regulators).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare Inhibitor Plate: In a 96-well plate, prepare two-fold serial dilutions of the MenA inhibitor in 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Prepare Inoculum: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 100 µL of the bacterial inoculum to each well of the inhibitor plate.

  • Incubate: Seal the plate and incubate at 37°C for 7 days.

  • Read Results: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween-80 to each well. Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.

Mandatory Visualizations

menaquinone_biosynthesis_pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Chorismate Chorismate MenF_D_H_C_E_B MenF, MenD, MenH, MenC, MenE, MenB Chorismate->MenF_D_H_C_E_B Multiple Steps DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenF_D_H_C_E_B->DHNA MenA MenA (Rv0534c) Prenyltransferase DHNA->MenA DMK Demethylmenaquinone MenA->DMK MenG MenG Methyltransferase DMK->MenG Menaquinone Menaquinone (MK-9) MenG->Menaquinone ETC Electron Transport Chain (ETC) & ATP Synthesis Menaquinone->ETC MenA_Inhibitor MenA Inhibitor MenA_Inhibitor->MenA MenG_Inhibitor MenG Inhibitor MenG_Inhibitor->MenG

Caption: Menaquinone biosynthesis pathway in M. tuberculosis.

experimental_workflow cluster_resistance_generation Generation of Resistant Mutants cluster_phenotypic_characterization Phenotypic Characterization cluster_genotypic_characterization Genotypic Characterization start Plate high density M. tb on MenA inhibitor-containing agar incubate Incubate for 3-4 weeks start->incubate isolate Isolate resistant colonies incubate->isolate confirm_resistance Confirm resistance by re-culturing isolate->confirm_resistance mic_determination Determine MIC fold-change confirm_resistance->mic_determination wgs Whole Genome Sequencing (WGS) mic_determination->wgs analyze_mutations Analyze for mutations in menA (Rv0534c) and other resistance-related genes wgs->analyze_mutations

Caption: Workflow for generating and characterizing MenA inhibitor-resistant mutants.

logical_relationship cluster_resistance_mechanisms Potential Resistance Mechanisms cluster_overcoming_strategies Strategies to Overcome Resistance MenA_Inhibitor MenA Inhibitor Treatment Target_Mutation On-target Mutation (menA gene) MenA_Inhibitor->Target_Mutation leads to Efflux_Pump Efflux Pump Overexpression MenA_Inhibitor->Efflux_Pump leads to Combination_Therapy Combination Therapy (e.g., with Bedaquiline) Target_Mutation->Combination_Therapy overcome by Efflux_Inhibitors Efflux Pump Inhibitors (e.g., Verapamil) Efflux_Pump->Efflux_Inhibitors overcome by

Caption: Strategies to overcome resistance to MenA inhibitors.

References

adjusting experimental conditions for MenA-IN-1 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MenA-IN-1, an inhibitor of Mycobacterium tuberculosis (MTB) MenA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase, known as MenA.[1][2] This enzyme is a critical component of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis.[3] Menaquinone is essential for the electron transport chain in MTB, and its inhibition disrupts cellular respiration and energy production, leading to bacterial death.[4][5] this compound has demonstrated a bactericidal effect against Mycobacterium tuberculosis.

Q2: What are the reported potency values for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 13 µM in enzymatic assays and a growth inhibitory concentration (GIC50) of 8 µM against MTB.

Q3: Can this compound be used in combination with other anti-tubercular agents?

A3: Yes, preliminary studies have shown that this compound has a synergistic bactericidal effect when combined with other electron transport chain inhibitors like Q203 (an imidazopyridine) or IMP (an IMP dehydrogenase inhibitor). This suggests its potential use in combination therapies to combat tuberculosis.

Q4: How should I dissolve this compound for my experiments?

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A5: This is a common issue known as "precipitation upon dilution." Here are a few troubleshooting steps:

  • Lower the final concentration: The most direct approach is to use a lower final concentration of this compound.

  • Optimize DMSO concentration: A slightly higher final DMSO concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control.

  • Use a co-solvent system: Preparing stock solutions in a mixture of solvents (e.g., DMSO/ethanol, DMSO/PEG400) can sometimes improve solubility upon dilution.

  • Adjust pH: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no activity in whole-cell MTB assay Poor cell permeability of this compound.Consider using a cell permeability assay to assess uptake. If permeability is low, structural modifications may be needed for future analogs.
Instability of the compound in the culture medium.Perform a stability study of this compound in your specific culture medium at 37°C over the time course of your experiment. Analyze for degradation products using HPLC-MS.
Inaccurate concentration due to precipitation.Visually inspect for precipitate after dilution. Centrifuge the diluted solution and measure the concentration of the supernatant.
High variability between experimental replicates Inconsistent dissolution of the compound.Ensure the stock solution is fully dissolved before each use. Vortex thoroughly and consider brief sonication if necessary.
Compound binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control to assess for loss of compound due to plastic binding.
Degradation of the compound during storage.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Unexpected off-target effects High concentration of the inhibitor.Titrate the concentration of this compound to the lowest effective dose.
Vehicle (e.g., DMSO) toxicity.Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level for your cells.

Data Presentation

Table 1: Reported Potency of this compound

Parameter Value Reference
IC50 (Enzymatic Assay)13 µM
GIC50 (MTB Growth Inhibition)8 µM

Table 2: Recommended Starting Concentrations for Experiments

Experiment Type Suggested Concentration Range Notes
In vitro MenA Enzyme Assay0.1 µM - 100 µMTo determine the IC50, a wide range of concentrations should be tested.
Whole-cell MTB Growth Inhibition Assay0.5 µM - 50 µMStart with concentrations around the reported GIC50.
Synergy StudiesTitrate this compound at and below its GIC50 in combination with the other agent.A checkerboard titration is recommended to assess synergy.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in an In Vitro Enzyme Assay

This protocol is a generalized method based on common practices for MenA inhibitor assays and should be optimized for your specific laboratory conditions.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the this compound stock solution in DMSO.

    • Prepare the assay buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol, 0.1% CHAPS.

    • Prepare a solution of 1,4-dihydroxy-2-naphthoate (DHNA) in assay buffer.

    • Prepare a solution of [¹-³H]farnesyl diphosphate (B83284) ([³H]FPP) in assay buffer.

    • Prepare purified M. tuberculosis MenA enzyme in a membrane fraction.

  • Assay Procedure:

    • In a 96-well plate, add a small volume (e.g., 1 µL) of each this compound dilution.

    • Add the MenA enzyme preparation to each well.

    • Initiate the reaction by adding a mixture of DHNA and [³H]FPP to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding an organic solvent).

    • Separate the product (demethylmenaquinone) from the unreacted substrate.

    • Quantify the amount of product formed using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Growth Inhibition Assay of this compound against M. tuberculosis
  • Preparation of Cultures and Compound:

    • Culture M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the culture medium.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted this compound to triplicate wells.

    • Add the M. tuberculosis culture, diluted to a starting optical density (OD) of ~0.05, to each well.

    • Include a no-drug control (vehicle only) and a no-bacteria control (media only).

    • Incubate the plate at 37°C.

    • Measure the OD at 600 nm or bacterial viability using a resazurin-based assay at a specified time point (e.g., 7 days).

  • Data Analysis:

    • Subtract the background OD from the no-bacteria control.

    • Calculate the percentage of growth inhibition for each concentration compared to the vehicle control.

    • Determine the GIC50, the concentration at which 50% of bacterial growth is inhibited.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_compound Prepare this compound Stock (10 mM in DMSO) serial_dilution Serial Dilution of this compound in Culture Medium prep_compound->serial_dilution prep_bacteria Culture M. tuberculosis (Mid-log phase) plate_setup Add Compound and Bacteria to 96-well Plate prep_bacteria->plate_setup serial_dilution->plate_setup incubation Incubate at 37°C (e.g., 7 days) plate_setup->incubation readout Measure Growth (OD600 or Resazurin) incubation->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition det_gic50 Determine GIC50 calc_inhibition->det_gic50

Caption: Experimental workflow for determining the GIC50 of this compound against M. tuberculosis.

menaquinone_pathway cluster_pathway Menaquinone Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA Multiple Steps (MenF, D, C, E, B) DMK Demethylmenaquinone DHNA->DMK MenA MK Menaquinone (Vitamin K2) DMK->MK MenG ETC Electron Transport Chain & ATP Synthesis MK->ETC Essential for Electron Transport Chain MenA_IN_1 This compound MenA_IN_1->DHNA Inhibits

Caption: Simplified Menaquinone Biosynthesis Pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Novel Anti-Tubercular Agents: MenA-IN-1 and Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of MenA-IN-1, a novel inhibitor of the menaquinone biosynthesis pathway, and bedaquiline (B32110), a cornerstone of modern multi-drug resistant tuberculosis (MDR-TB) treatment. This comparison is supported by available experimental data to inform future research and development in the fight against tuberculosis.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. This guide focuses on two such agents: this compound, a representative inhibitor of the essential MenA enzyme, and bedaquiline, a diarylquinoline that targets ATP synthase.

Mechanism of Action: Disrupting Bacterial Respiration from Different Angles

This compound targets 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA), a critical enzyme in the biosynthesis of menaquinone (Vitamin K2). Menaquinone is an essential electron carrier in the mycobacterial electron transport chain. By inhibiting MenA, this compound effectively disrupts the respiratory chain, leading to a halt in ATP production and subsequent bacterial cell death.

Bedaquiline , on the other hand, directly inhibits the F1Fo-ATP synthase, the enzyme responsible for the final step of ATP synthesis. It binds to the c-subunit of the ATP synthase, causing a conformational change that prevents the rotation of the rotor and, consequently, the synthesis of ATP.[1][2][3]

cluster_0 Mycobacterium tuberculosis Electron Transport Chain NADH NADH Dehydrogenase Menaquinone Menaquinone Pool NADH->Menaquinone Succinate Succinate Dehydrogenase Succinate->Menaquinone Cytochrome_bc1 Cytochrome bc1 complex Menaquinone->Cytochrome_bc1 Cytochrome_aa3 Cytochrome aa3 oxidase Cytochrome_bc1->Cytochrome_aa3 ATP_Synthase ATP Synthase Cytochrome_aa3->ATP_Synthase ATP ATP ATP_Synthase->ATP MenA_IN_1 This compound MenA_enzyme MenA Enzyme MenA_IN_1->MenA_enzyme Inhibits MenA_enzyme->Menaquinone Biosynthesis DHNA DHNA DHNA->MenA_enzyme Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits

Figure 1. Simplified schematic of the distinct mechanisms of action of this compound and bedaquiline on the mycobacterial respiratory chain.

Efficacy Data: A Quantitative Comparison

The following table summarizes the available in vitro efficacy data for this compound and bedaquiline against Mycobacterium tuberculosis. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

CompoundTargetAssay TypeEfficacy MetricValueM. tuberculosis StrainReference
This compound MenAEnzymatic AssayIC5013 µM-[4]
Whole CellGrowth InhibitionGIC508 µM-[4]
Bedaquiline ATP SynthaseATP Synthesis InhibitionIC5020-25 nMM. phlei
Whole CellMinimum Inhibitory Concentration (MIC)MIC Range0.015 - 0.5 µg/mLH37Rv

Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific target (e.g., an enzyme) by 50%. GIC50 (50% growth inhibitory concentration) is the concentration that inhibits 50% of cell growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited.

MenA Enzymatic Inhibition Assay (for this compound)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of MenA.

cluster_workflow MenA Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - MenA enzyme preparation - Substrate (e.g., DHNA) - Cofactors (e.g., MgCl2) - Buffer - this compound (various concentrations) start->prepare_reagents reaction_setup Set up reaction mixtures in microplates prepare_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect product formation (e.g., radioactivity, fluorescence) stop_reaction->detection data_analysis Analyze data to determine IC50 detection->data_analysis end End data_analysis->end

Figure 2. General workflow for a MenA enzymatic inhibition assay.

Protocol Details:

  • Enzyme Preparation: A membrane fraction containing MenA is prepared from M. tuberculosis or a suitable expression host.

  • Reaction Mixture: The reaction typically contains a buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), a detergent (e.g., CHAPS), the substrate 1,4-dihydroxy-2-naphthoate (DHNA), and a radiolabeled or fluorescently tagged prenyl donor substrate.

  • Inhibitor Addition: this compound is added to the reaction mixtures at varying concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. This can be done using methods such as liquid scintillation counting for radiolabeled products or HPLC-based detection.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (for Bedaquiline)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Details:

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to the mid-log phase.

  • Drug Dilution: Bedaquiline is serially diluted in the culture medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The microplate is incubated at 37°C for a period of 7 to 14 days.

  • Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin). The MIC is determined as the lowest concentration of bedaquiline at which no visible growth is observed.

ATP Synthase Inhibition Assay (for Bedaquiline)

This assay measures the direct inhibitory effect of bedaquiline on the ATP synthesis activity of the F1Fo-ATP synthase.

Protocol Details:

  • Enzyme Source: Inverted membrane vesicles (IMVs) containing the F1Fo-ATP synthase are prepared from a suitable mycobacterial species (e.g., M. phlei or M. smegmatis).

  • Reaction Setup: The IMVs are incubated in a reaction buffer containing ADP and inorganic phosphate (B84403) (Pi). The reaction is initiated by providing a proton motive force, typically through the addition of a substrate for the respiratory chain.

  • Inhibitor Addition: Bedaquiline is added at various concentrations to the reaction mixture.

  • ATP Detection: The amount of ATP produced is measured over time using a luciferase-based luminescence assay.

  • Data Analysis: The rate of ATP synthesis is calculated for each bedaquiline concentration, and the data is used to determine the IC50 value.

Synergistic Potential

Emerging research suggests a potential for synergistic activity when combining MenA inhibitors with other anti-tubercular agents that target the electron transport chain, including bedaquiline. This synergy arises from the simultaneous disruption of different key components of bacterial respiration, potentially leading to a more potent bactericidal effect and a lower likelihood of resistance development. Further in vivo studies are required to validate this promising therapeutic strategy.

Summary and Future Directions

Both this compound and bedaquiline demonstrate potent in vitro activity against Mycobacterium tuberculosis by targeting critical and distinct components of the bacterial respiratory chain. Bedaquiline is a clinically established drug that has significantly improved treatment outcomes for MDR-TB. This compound represents a promising novel candidate from a new class of inhibitors that could be effective against both replicating and non-replicating bacteria.

Future research should focus on:

  • Direct comparative in vitro and in vivo studies of MenA inhibitors and bedaquiline to provide a more definitive assessment of their relative efficacy and safety.

  • Exploring the synergistic potential of combining MenA inhibitors with bedaquiline and other anti-tubercular agents to develop shorter, more effective, and better-tolerated treatment regimens.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of MenA inhibitors to advance them into clinical development.

The continued investigation of novel drug targets and combination therapies is essential to overcome the global challenge of drug-resistant tuberculosis.

References

Unlocking Synergistic Power: MenA-IN-1 in Combination with Electron Transport Chain Inhibitors Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is exacerbated by the emergence of multidrug-resistant strains. This has spurred the search for novel therapeutic strategies, with the bacterial electron transport chain (ETC) emerging as a promising target. A key component of the Mtb ETC is menaquinone, a vital electron shuttle. MenA, an essential enzyme in the menaquinone biosynthetic pathway, represents a compelling target for new anti-tubercular agents. This guide provides a comparative analysis of the synergistic effects of MenA inhibitors, exemplified by the potent compound MenA-IN-1 and its analog NM-4, with other inhibitors of the Mtb electron transport chain.

Quantitative Analysis of Synergistic Bactericidal Activity

Experimental data demonstrates that MenA inhibitors exhibit a powerful synergistic relationship with other ETC inhibitors, leading to enhanced and more rapid killing of M. tuberculosis. The synergy is observed when a MenA inhibitor is combined with compounds targeting different complexes of the ETC. The following table summarizes the bactericidal activity of the MenA inhibitor analog NM-4, used at its approximate minimum inhibitory concentration (MIC), in combination with sub-bactericidal concentrations of other ETC inhibitors. The data is derived from time-kill kinetics assays, a robust method for assessing synergistic effects.[1]

CombinationTime to Sterilization of Mtb Culture (days)Individual Component Activity at Tested ConcentrationTarget of Co-administered ETC Inhibitor
NM-4 + Bedaquiline (BDQ) 21Sub-bactericidalF1F0 ATP Synthase (Complex V)
NM-4 + Clofazimine (CLO) 21Sub-bactericidalType II NADH Dehydrogenase (NDH-2)
NM-4 + Imidazopyridine (QcrB inhibitor) 21Sub-bactericidalCytochrome bc1 complex (Complex III)

Data sourced from Berube et al., 2019.[1]

Mechanism of Synergy: A Multi-pronged Attack on Mtb Respiration

The synergistic effect of MenA inhibitors with other ETC inhibitors stems from a multi-pronged attack on the respiratory chain of M. tuberculosis. MenA inhibitors decrease the available pool of menaquinone, which is the essential electron carrier that shuttles electrons between the early and late stages of the ETC.[1] By limiting the availability of menaquinone, MenA inhibitors create a bottleneck in the electron flow.

When combined with another ETC inhibitor that targets a specific complex (e.g., Complex III, Complex V, or NDH-2), the overall efficiency of the electron transport chain is severely compromised at multiple points. This dual inhibition leads to a catastrophic failure of ATP production and ultimately, rapid bacterial cell death.[1]

Below is a diagram illustrating the proposed synergistic mechanism of MenA inhibitors with other ETC inhibitors within the M. tuberculosis electron transport chain.

Synergistic Mechanism of MenA Inhibitors cluster_membrane Cytoplasmic Membrane cluster_inhibitors Inhibitors NDH2 NDH-2 Menaquinone_pool Menaquinone Pool NDH2->Menaquinone_pool e- MenA MenA MenA->Menaquinone_pool Synthesis Complex_III Complex III (Cytochrome bc1) Menaquinone_pool->Complex_III e- Complex_IV Complex IV (Cytochrome aa3) Complex_III->Complex_IV e- O2 O2 Complex_IV->O2 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP MenA_IN_1 This compound / NM-4 MenA_IN_1->MenA CLO Clofazimine CLO->NDH2 QcrB_Inhibitor QcrB Inhibitor QcrB_Inhibitor->Complex_III BDQ Bedaquiline BDQ->ATP_Synthase NADH NADH NADH->NDH2 e- NAD NAD+ H2O H2O ADP ADP + Pi

Caption: Synergistic inhibition of the Mtb electron transport chain.

Experimental Protocols

The assessment of synergistic activity between MenA inhibitors and other ETC inhibitors is primarily conducted through time-kill kinetics assays. The following is a detailed methodology for this key experiment.

Time-Kill Kinetics Assay

Objective: To determine the bactericidal activity of drug combinations over time against M. tuberculosis.

Materials:

  • M. tuberculosis H37RvLP strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80

  • MenA inhibitor (e.g., NM-4)

  • ETC inhibitors (e.g., Bedaquiline, Clofazimine, QcrB inhibitor)

  • 96-well plates

  • Incubator at 37°C

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC and 0.5% glycerol

  • Sterile water

Procedure:

  • Inoculum Preparation: M. tuberculosis is cultured in supplemented 7H9 broth to mid-log phase. The culture is then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Drug Preparation: Stock solutions of the MenA inhibitor and other ETC inhibitors are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired final concentrations. The concentrations are chosen to be at or below the MIC for each compound to observe synergy.[1]

  • Assay Setup: The diluted bacterial culture is added to 96-well plates containing the individual drugs or their combinations. Control wells with no drug and solvent controls are included.

  • Incubation: The plates are incubated at 37°C.

  • Sampling: At specified time points (e.g., days 0, 3, 7, 14, and 21), aliquots are taken from each well.

  • Serial Dilution and Plating: The samples are serially diluted in PBS with Tween 80. The dilutions are then plated on supplemented 7H11 agar plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug and combination. Synergy is determined by a significant reduction in CFU/mL for the combination compared to the most active single agent.[1]

The following diagram illustrates the general workflow for a time-kill kinetics assay.

Time-Kill Kinetics Assay Workflow start Start: Mtb Culture prep_inoculum Prepare Inoculum (5x10^5 CFU/mL) start->prep_inoculum setup_assay Set up 96-well Plate (Drugs + Inoculum) prep_inoculum->setup_assay incubation Incubate at 37°C setup_assay->incubation sampling Time-point Sampling (Days 0, 3, 7, 14, 21) incubation->sampling dilution Serial Dilution sampling->dilution plating Plate on 7H11 Agar dilution->plating incubation2 Incubate Plates at 37°C plating->incubation2 cfu_count Count CFU incubation2->cfu_count analysis Plot log10 CFU/mL vs. Time cfu_count->analysis end End: Synergy Assessment analysis->end

Caption: Workflow of a time-kill kinetics assay for synergy testing.

Conclusion

The synergistic interaction between MenA inhibitors and other ETC inhibitors presents a highly promising avenue for the development of novel and effective treatment regimens for tuberculosis. By targeting multiple sites within the essential respiratory pathway of M. tuberculosis, these combination therapies have the potential to enhance bactericidal activity, shorten treatment duration, and combat the evolution of drug resistance. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the fight against this devastating disease.

References

Structure-Activity Relationship of MenA-IN-1 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new molecular targets.[1] MenA, a 1,4-dihydroxy-2-naphthoate prenyltransferase, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mtb.[2] This pathway is essential for the bacterium's electron transport chain and cellular respiration, making MenA a promising target for the development of new anti-tuberculosis drugs.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of MenA-IN-1 analogs, a class of inhibitors designed to target MenA.

Comparative Analysis of this compound Analogs

A series of MenA inhibitors based on a ((alkylamino)alkoxyphenyl)(phenyl)methanone scaffold have been synthesized and evaluated for their inhibitory activity against Mtb MenA and their effectiveness in killing both replicating and non-replicating Mtb.[2] The design of these inhibitors was based on mimicking the prenyl moiety of demethylmenaquinone (B1232588) (DMMK), a substrate of MenA. The core idea was that an amine moiety within the inhibitor could interact with aspartate residues or divalent cations in the active site of the enzyme.

CompoundR GroupMIC against Mtb (μg/mL)IC50 against MenA (μM)
22a Allyl3.130.8
22b Propyl6.251.2
22c Butyl12.52.5
22d Pentyl255.0
22e Isopropyl6.251.5
22f Cyclopropylmethyl3.130.7

Data summarized from a study on potent MenA inhibitors.

The data clearly indicates that the nature of the alkyl substituent on the amino group plays a significant role in the inhibitory activity. The allyl and cyclopropylmethyl groups (compounds 22a and 22f ) conferred the most potent activity, suggesting that the presence of a double bond or a strained ring in this position is favorable for binding to the MenA active site. A progressive increase in the length of the linear alkyl chain from propyl to pentyl (compounds 22b-22d ) resulted in a decrease in both enzymatic inhibition and whole-cell activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these MenA inhibitors.

MenA Inhibition Assay

The inhibitory activity of the compounds against Mtb MenA was determined using a fluorescence-based assay. The assay measures the production of a fluorescent product upon the enzymatic reaction.

  • Enzyme Preparation: Recombinant Mtb MenA was expressed and purified from E. coli.

  • Reaction Mixture: The reaction was carried out in a 96-well plate containing a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5% DMSO), the MenA enzyme, and the substrate 1,4-dihydroxy-2-naphthoate (DHNA).

  • Inhibitor Addition: The test compounds (this compound analogs) were added to the wells at varying concentrations.

  • Initiation of Reaction: The reaction was initiated by the addition of the farnesyl pyrophosphate (FPP) substrate.

  • Incubation: The plate was incubated at 37°C for a specified period (e.g., 30 minutes).

  • Detection: The fluorescence of the product was measured using a fluorescence plate reader at an appropriate excitation and emission wavelength.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The whole-cell activity of the compounds against M. tuberculosis was determined using a standard microplate Alamar Blue assay.

  • Bacterial Culture: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: The test compounds were serially diluted in a 96-well plate.

  • Inoculation: A standardized inoculum of Mtb was added to each well.

  • Incubation: The plates were incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: Alamar Blue reagent was added to each well, and the plates were re-incubated for 24 hours.

  • Reading: The fluorescence or color change was measured, indicating bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

Activity against Non-Replicating Mtb (Wayne Model)

The effectiveness of the inhibitors against dormant, non-replicating Mtb was evaluated using the Wayne low-oxygen model.

  • Culture Preparation: An aerobic preculture of Mtb was diluted 100-fold in tubes with limited headspace.

  • Anaerobic Incubation: The tubes were sealed to create a low-oxygen environment and incubated anaerobically.

  • Compound Addition: The test compound (e.g., allylaminomethanone-A, 22a ) was added to the cultures.

  • Viability Assessment: After a defined period, the viability of the bacteria was determined by plating on solid media and counting colony-forming units (CFUs).

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the logical workflow of a typical structure-activity relationship study for MenA inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Target_Identification Target Identification (MenA in Mtb) Lead_Compound Lead Compound (this compound) Target_Identification->Lead_Compound Identifies Analog_Design Analog Design (Varying R-groups) Lead_Compound->Analog_Design Basis for Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Guides Enzymatic_Assay Enzymatic Assay (IC50 against MenA) Chemical_Synthesis->Enzymatic_Assay Provides Analogs Whole_Cell_Assay Whole-Cell Assay (MIC against Mtb) Chemical_Synthesis->Whole_Cell_Assay Non-Replicating_Assay Non-Replicating Mtb Assay (Wayne Model) Chemical_Synthesis->Non-Replicating_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzymatic_Assay->SAR_Analysis Data for Whole_Cell_Assay->SAR_Analysis Non-Replicating_Assay->SAR_Analysis SAR_Analysis->Analog_Design Iterative Refinement Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead Leads to

Caption: Workflow of a structure-activity relationship study for MenA inhibitors.

Signaling Pathway Context

MenA is a key enzyme in the menaquinone biosynthetic pathway, which is integral to the electron transport chain of M. tuberculosis. Inhibition of MenA disrupts this pathway, leading to a bactericidal effect.

Menaquinone_Pathway Chorismate Chorismate MenF_MenD_MenC_MenE_MenB MenF, D, C, E, B Chorismate->MenF_MenD_MenC_MenE_MenB DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenF_MenD_MenC_MenE_MenB->DHNA MenA MenA DHNA->MenA DMMK Demethylmenaquinone (DMMK) MenA->DMMK MenA_IN_1 This compound Analogs MenA_IN_1->MenA Inhibits MenG MenG DMMK->MenG Menaquinone Menaquinone (MK-9) MenG->Menaquinone ETC Electron Transport Chain Menaquinone->ETC ATP_Synthesis ATP Synthesis ETC->ATP_Synthesis

Caption: Inhibition of the Menaquinone Biosynthesis Pathway by this compound Analogs.

References

On-Target Activity of MenA-IN-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the on-target activity of MenA-IN-1, an inhibitor of Mycobacterium tuberculosis (Mtb) MenA, with alternative compounds targeting the same enzyme. The data presented herein is intended to facilitate informed decisions in the development of novel anti-tuberculosis therapeutics.

Introduction to MenA as a Drug Target

Menaquinone (Vitamin K2) is an essential component of the electron transport chain in Mycobacterium tuberculosis, playing a critical role in cellular respiration and ATP synthesis. The enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, encoded by the menA gene, catalyzes a key step in the menaquinone biosynthetic pathway. As this pathway is absent in humans, MenA represents a promising and selective target for the development of new anti-tuberculosis drugs. This compound is a small molecule inhibitor designed to specifically target Mtb MenA.

Comparative Analysis of On-Target Activity

The on-target efficacy of this compound and its alternatives has been evaluated through various biochemical and whole-cell assays. The following tables summarize the available quantitative data to provide a clear comparison of their inhibitory activities.

Compound Target Assay Type IC50 (µM)a GIC50 (µM)b MIC (µM)c
This compound Mtb MenAEnzymatic138-
NM-4 Mtb MenAWhole-Cell--4.5
Ro 48-8071 Mtb MenAEnzymatic---
7-methoxy-2-naphthol (B49774) derivative 1 Mtb MenAWhole-Cell--~17.2d
7-methoxy-2-naphthol derivative 2 Mtb MenAWhole-Cell--~17.2d
Polymeric Inhibitor Mtb MenAEnzymatic & Whole-Cell1 (IC50)-1

a IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the MenA enzyme by 50% in a biochemical assay. b GIC50 (Half-maximal growth inhibitory concentration): The concentration of an inhibitor required to inhibit the growth of M. tuberculosis by 50%. c MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. d Calculated from µg/ml: The reported MIC was 3 µg/ml. The molecular weight of 7-methoxy-2-naphthol (174.20 g/mol ) was used for the conversion.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

MenA Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mtb MenA.

Principle: The MenA enzyme catalyzes the transfer of an isoprenyl group from a donor substrate (e.g., farnesyl pyrophosphate, FPP) to 1,4-dihydroxy-2-naphthoate (DHNA). The inhibitory effect of a compound is determined by measuring the reduction in the formation of the product, demethylmenaquinone.

Protocol:

  • Enzyme Preparation: A membrane fraction containing Mtb MenA is prepared from M. tuberculosis or a recombinant expression system (e.g., E. coli).

  • Reaction Mixture: The reaction is typically performed in a buffer (e.g., 100 mM MOPS, pH 8.0) containing MgCl2 (5 mM), a detergent (e.g., 0.1% CHAPS), and the substrates.

  • Substrates: Radiolabeled [3H]-farnesyl pyrophosphate is commonly used as the isoprenyl donor, and DHNA is the acceptor substrate.

  • Inhibitor Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an acidic solution (e.g., 0.1 M acetic acid in methanol). The lipid-soluble product is then extracted using an organic solvent (e.g., hexanes).

  • Quantification: The amount of radiolabeled product is quantified by liquid scintillation counting.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Principle: The susceptibility of M. tuberculosis to an antimicrobial agent is assessed by exposing the bacteria to serial dilutions of the compound in a liquid or solid growth medium.

Protocol:

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific cell density (e.g., McFarland standard).

  • Serial Dilutions: The test compound is serially diluted in the growth medium in a multi-well plate format.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a period sufficient for visible growth to appear in the drug-free control wells (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye (e.g., resazurin).

Visualizations

Menaquinone Biosynthesis Pathway in M. tuberculosis

The following diagram illustrates the key steps in the menaquinone biosynthesis pathway, highlighting the role of MenA.

Menaquinone_Biosynthesis Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenB->DHNA MenA MenA DHNA->MenA FPP Farnesyl pyrophosphate (FPP) FPP->MenA DMK Demethylmenaquinone MenA->DMK MenA_IN_1 This compound MenA_IN_1->MenA MenG MenG DMK->MenG Menaquinone Menaquinone (MK-9) MenG->Menaquinone Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Whole-Cell Assays Enzyme_Assay MenA Enzymatic Inhibition Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Target_Validation On-Target Validation IC50_Det->Target_Validation MIC_Assay Mtb Growth Inhibition Assay (MIC) MIC_Assay->Target_Validation GIC50_Assay Mtb Growth Inhibition Assay (GIC50) GIC50_Assay->Target_Validation Start Putative MenA Inhibitor Start->Enzyme_Assay Start->MIC_Assay Start->GIC50_Assay Lead_Compound Lead Compound for Further Development Target_Validation->Lead_Compound

Evaluating the Specificity of MenA-IN-1 for Mycobacterial MenA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. One such promising target is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a critical enzyme in the mycobacterial menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for the bacterium's respiratory chain and is absent in humans, making it an attractive target for selective inhibitors. This guide provides a comparative analysis of MenA-IN-1 and other notable MenA inhibitors, offering a comprehensive overview of their performance based on available experimental data.

Introduction to MenA and Menaquinone Biosynthesis

Menaquinone is a vital component of the electron transport chain in Mycobacterium tuberculosis. MenA, a membrane-bound enzyme, catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a key step in the menaquinone biosynthesis pathway. Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death. This pathway's essentiality and its absence in the human host make MenA a prime target for the development of novel anti-tuberculosis drugs.

Below is a diagram illustrating the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of MenA.

menaquinone_biosynthesis cluster_cytosol Cytosol cluster_membrane Cell Membrane Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) MenB->DHNA MenA MenA DHNA->MenA FPP Farnesyl pyrophosphate (FPP) FPP->MenA DMK Demethylmenaquinone MenA->DMK MenG MenG DMK->MenG Menaquinone Menaquinone (MK-9) MenG->Menaquinone MenA_inhibitor MenA Inhibitors (e.g., this compound, Ro 48-8071) MenA_inhibitor->MenA

Figure 1: Mycobacterial Menaquinone Biosynthesis Pathway

Comparative Analysis of MenA Inhibitors

Several compounds have been identified as inhibitors of mycobacterial MenA. This section provides a comparative overview of their in vitro efficacy. It is important to note that the data presented below is compiled from various studies and experimental conditions may differ.

CompoundTargetIC50 (µM) vs. Mtb MenAMIC (µM) vs. M. tuberculosis H37RvReference
This compound MenA138[1]
Ro 48-8071 MenA95
NM-1 MenANot Reported18[2]
NM-2 MenANot Reported15[2]
NM-3 MenANot Reported15[2]
NM-4 MenANot Reported4.5[2]

Note: IC50 is the half-maximal inhibitory concentration against the MenA enzyme, while MIC is the minimum inhibitory concentration required to inhibit the growth of M. tuberculosis. A lower value indicates higher potency.

Experimental Protocols

MenA Enzyme Inhibition Assay

This assay is designed to determine the in vitro inhibitory activity of compounds against the MenA enzyme. The protocol outlined below is a common method utilizing a radiolabeled substrate.

mena_assay_workflow start Start prep_reaction Prepare reaction mixture: - M. tuberculosis membrane preparation (source of MenA) - Buffer (e.g., Tris-HCl) - MgCl2 - Dithiothreitol - Detergent (e.g., CHAPS) start->prep_reaction add_inhibitor Add test compound (e.g., this compound) at various concentrations prep_reaction->add_inhibitor add_substrates Add substrates: - 1,4-dihydroxy-2-naphthoate (DHNA) - [3H]-Farnesyl pyrophosphate ([3H]FPP) add_inhibitor->add_substrates incubate Incubate at 37°C for a defined period (e.g., 30 minutes) add_substrates->incubate stop_reaction Stop reaction (e.g., by adding acetic acid in methanol) incubate->stop_reaction extract_product Extract the radiolabeled product (demethylmenaquinone) using an organic solvent (e.g., hexanes) stop_reaction->extract_product quantify Quantify radioactivity using liquid scintillation counting extract_product->quantify calculate_ic50 Calculate IC50 value from dose-response curves quantify->calculate_ic50 end End calculate_ic50->end

Figure 2: MenA Enzyme Inhibition Assay Workflow

Detailed Protocol:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol, 0.1% CHAPS, and an appropriate amount of M. tuberculosis membrane protein preparation (typically 50-100 µg) as the source of MenA.[3]

  • Addition of Inhibitor: Add the test compound (e.g., this compound) at a range of concentrations to the reaction mixtures. Include a control with no inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates: 1,4-dihydroxy-2-naphthoate (DHNA) to a final concentration of 500 µM and [¹H]-farnesyl diphosphate (B83284) ([³H]FPP) to a final concentration of 10 µM.[4]

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[3]

  • Termination of Reaction: Stop the reaction by adding 1 mL of 0.1 M acetic acid in methanol.[4]

  • Extraction of Product: Extract the lipid-soluble product, [³H]-demethylmenaquinone, by adding 3 mL of hexanes. Vortex and centrifuge to separate the phases. Repeat the extraction.[4]

  • Quantification: Combine the hexane (B92381) extracts, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent. Quantify the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of MenA activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. It relies on the reduction of the blue Alamar Blue (resazurin) reagent to a pink product (resorufin) by metabolically active cells.

maba_workflow start Start prep_plate Prepare a 96-well microplate with serial dilutions of the test compound in 7H9 broth start->prep_plate add_mtb Add M. tuberculosis H37Rv inoculum to each well prep_plate->add_mtb incubate_initial Incubate the plate at 37°C for 5-7 days add_mtb->incubate_initial add_alamar Add Alamar Blue reagent and 10% Tween 80 to each well incubate_initial->add_alamar incubate_final Incubate for an additional 24 hours add_alamar->incubate_final read_results Visually observe the color change: Blue = No growth (inhibition) Pink = Growth incubate_final->read_results determine_mic Determine the MIC: the lowest drug concentration that prevents a color change from blue to pink read_results->determine_mic end End determine_mic->end

Figure 3: MABA for MIC Determination Workflow

Detailed Protocol:

  • Preparation of Compound Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase). The final volume in each well should be 100 µL. Include drug-free control wells.[5]

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Dilute the culture to obtain a final inoculum concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL in each well.[5]

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the compound dilutions and controls. The final volume in each well will be 200 µL.

  • Initial Incubation: Seal the plate with paraffin (B1166041) film and incubate at 37°C for 5-7 days.[5]

  • Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[6]

  • Final Incubation: Re-seal the plate and incubate at 37°C for an additional 24 hours.[5]

  • Reading and Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]

Conclusion

This compound demonstrates effective inhibition of both the mycobacterial MenA enzyme and the growth of M. tuberculosis. Its potency is comparable to other known MenA inhibitors such as Ro 48-8071. The data suggests that the MenA inhibitor class, including this compound, represents a promising avenue for the development of novel anti-tuberculosis therapeutics. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel MenA inhibitors.

References

MenA Inhibitors in Combination with First-Line Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach involves targeting novel pathways essential for Mycobacterium tuberculosis (Mtb) survival. This guide provides a comparative analysis of a novel class of investigational inhibitors targeting MenA, a key enzyme in the menaquinone biosynthetic pathway, and the standard first-line anti-TB drugs. It explores the potential for combination therapy to enhance efficacy and combat drug resistance.

Overview of First-Line Tuberculosis Drugs

The current standard treatment for drug-susceptible tuberculosis is a six-month regimen comprising four first-line drugs, commonly remembered by the mnemonic "RIPE".[1][2] This regimen consists of an intensive phase of two months with isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), pyrazinamide (B1679903) (PZA), and ethambutol (B1671381) (EMB), followed by a four-month continuation phase with isoniazid and rifampin.[3][4][5]

DrugAbbreviationMechanism of ActionPrimary Target
IsoniazidINH / HInhibition of mycolic acid synthesisInhA (Enoyl-acyl carrier protein reductase)[6]
RifampicinRIF / RInhibition of DNA-dependent RNA polymeraseRpoB (β-subunit of RNA polymerase)
PyrazinamidePZA / ZDisruption of membrane potential and energy productionRpsA (Ribosomal protein S1)
EthambutolEMB / EInhibition of arabinogalactan (B145846) synthesisEmbB (Arabinosyltransferase)[6]

MenA Inhibitors: A Novel Class of Anti-TB Agents

MenA, or 1,4-dihydroxy-2-naphthoate prenyltransferase, is a crucial enzyme in the biosynthesis of menaquinone (Vitamin K2), an essential component of the electron transport chain in M. tuberculosis.[7][8] Unlike humans, who utilize ubiquinone in their respiratory chain, Mtb relies on menaquinone, making its biosynthetic pathway an attractive and specific drug target.[7][8]

Inhibitors of MenA have demonstrated potent bactericidal activity against both replicating and non-replicating Mtb.[9][10][11][12] This is particularly significant as Mtb can enter a dormant, non-replicating state within the host, a condition where many traditional antibiotics are less effective.[7]

Preclinical Data for MenA Inhibitors

While specific data for a compound designated "MenA-IN-1" is not available in the public domain, studies on various MenA inhibitors have shown promising results. For instance, a class of MenA inhibitors with a ((alkylamino)alkoxyphenyl)(phenyl)methanone scaffold has demonstrated significant activity against Mtb.

Compound ClassTargetActivity against replicating Mtb (MIC)Activity against non-replicating MtbReference
Benzophenone derivativesMenAModerateEffective[8]
((alkylamino)alkoxyphenyl)(phenyl)methanonesMenALow µM concentrationsHighly effective[7][12]

Combination Therapy: MenA Inhibitors and First-Line Drugs

To date, published preclinical studies have primarily focused on the synergistic effects of MenA inhibitors with other electron transport chain (ETC) inhibitors, such as bedaquiline (B32110) and clofazimine.[9][10][11] There is a lack of direct experimental data on the combination of MenA inhibitors with the first-line RIPE regimen. However, the distinct mechanisms of action suggest a strong potential for synergistic or additive effects.

Drug CombinationRationale for Synergy
MenA Inhibitor + Isoniazid/Ethambutol Dual attack on the bacterial cell envelope: MenA inhibitors disrupt energy production required for cell processes, while INH and EMB inhibit the synthesis of the mycolic acid and arabinogalactan layers of the cell wall.
MenA Inhibitor + Rifampicin Simultaneous disruption of essential cellular processes: MenA inhibitors target cellular respiration, while rifampicin inhibits transcription.
MenA Inhibitor + Pyrazinamide Targeting both active and dormant bacteria: MenA inhibitors are effective against non-replicating Mtb, while pyrazinamide is most active against semi-dormant bacilli in acidic environments.

Experimental Protocols

The following are generalized experimental protocols for assessing the efficacy of anti-tuberculosis agents, based on methodologies described in the literature.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strain : Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

  • Culture Medium : Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Drug Preparation : Investigational compounds and standard drugs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in a 96-well microplate.

  • Inoculation : A mid-log phase Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to the wells containing the drug dilutions.

  • Incubation : Plates are incubated at 37°C for 7-14 days.

  • MIC Determination : The MIC is defined as the lowest concentration of the drug that inhibits at least 90% of the visible growth of Mtb.

Synergy Testing (Checkerboard Assay)
  • Plate Setup : A two-dimensional checkerboard array is prepared in a 96-well plate with serial dilutions of Drug A along the x-axis and Drug B along the y-axis.

  • Inoculation and Incubation : As described in the MIC assay.

  • Data Analysis : The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy is typically defined as an FICI of ≤ 0.5.

    • An additive effect is indicated by an FICI > 0.5 and ≤ 1.0.

    • Indifference is indicated by an FICI > 1.0 and ≤ 4.0.

    • Antagonism is indicated by an FICI > 4.0.

Visualizing Mechanisms and Workflows

Mechanism of Action: MenA Inhibition

MenA_Inhibition cluster_pathway Menaquinone Biosynthesis cluster_etc Electron Transport Chain Chorismate Chorismate DHNA DHNA Chorismate->DHNA Multiple Steps Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone Prenylation MenA_Enzyme MenA Enzyme DHNA->MenA_Enzyme Menaquinone (MK-9) Menaquinone (MK-9) Demethylmenaquinone->Menaquinone (MK-9) Methylation Menaquinone Pool Menaquinone Pool Menaquinone (MK-9)->Menaquinone Pool NADH Dehydrogenase NADH Dehydrogenase NADH Dehydrogenase->Menaquinone Pool Electrons Cytochrome bc1-aa3 Cytochrome bc1-aa3 Menaquinone Pool->Cytochrome bc1-aa3 Electrons ATP Synthase ATP Synthase Cytochrome bc1-aa3->ATP Synthase Proton Motive Force ATP ATP ATP Synthase->ATP MenA_Enzyme->Demethylmenaquinone MenA_Inhibitor This compound MenA_Inhibitor->MenA_Enzyme Inhibits

Caption: Proposed mechanism of MenA inhibitors targeting menaquinone synthesis.

Experimental Workflow: Synergy Assessment

Synergy_Workflow Start Start: Mtb Culture MIC_A Determine MIC of MenA Inhibitor Alone Start->MIC_A MIC_B Determine MIC of First-Line Drug Alone Start->MIC_B Checkerboard Setup Checkerboard Assay (MenA Inhibitor + First-Line Drug) Start->Checkerboard Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) MIC_A->Calculate_FICI MIC_B->Calculate_FICI Incubate Incubate Plates (37°C, 7-14 days) Checkerboard->Incubate Read_Results Read MICs from all plates Incubate->Read_Results Read_Results->Calculate_FICI Interpret Interpret Results: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret

Caption: Workflow for determining the synergistic activity of drug combinations.

Conclusion and Future Directions

MenA inhibitors represent a promising new class of anti-tuberculosis agents with a novel mechanism of action. Their ability to kill non-replicating Mtb makes them particularly attractive candidates for new treatment regimens. While direct experimental evidence for synergy with first-line TB drugs is currently lacking, the distinct and complementary mechanisms of action provide a strong rationale for their combined use.

Further preclinical studies are urgently needed to evaluate the in vitro and in vivo efficacy of MenA inhibitors in combination with the standard RIPE regimen. Such studies should include checkerboard synergy assays, time-kill kinetics, and assessment in animal models of tuberculosis. The data generated will be crucial for determining the potential of MenA inhibitors to shorten and simplify tuberculosis therapy and combat the growing threat of drug resistance.

References

A Comparative Guide to the Therapeutic Potential of Menin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the histone methyltransferase KMT2A (also known as MLL) is a critical dependency for the survival and proliferation of certain aggressive forms of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations. This has led to the development of a new class of targeted therapies: Menin inhibitors. These small molecules competitively block the menin-KMT2A interaction, leading to the downregulation of leukemogenic genes, cell differentiation, and apoptosis. This guide provides a comparative overview of the leading Menin inhibitors in clinical development, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.

Mechanism of Action: Disrupting the Menin-KMT2A Interaction

In leukemias with KMT2A rearrangements or NPM1 mutations, the menin protein acts as a scaffold, tethering the KMT2A protein (or its fusion product) to chromatin. This complex aberrantly activates the transcription of key target genes, such as the HOX and MEIS1 genes, which drives leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[1][2] Menin inhibitors are designed to fit into a pocket on the menin protein that is essential for its interaction with KMT2A. By occupying this pocket, these inhibitors prevent the formation of the functional menin-KMT2A complex, thereby reversing the aberrant gene expression and allowing the leukemic cells to differentiate and undergo apoptosis.[3][4]

Menin_Inhibitor_Pathway cluster_0 KMT2Ar or NPM1m Leukemia Cell cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome KMT2A KMT2A (or KMT2A fusion) Menin Menin KMT2A->Menin Binds HOXA9_MEIS1 HOXA9/MEIS1 Expression KMT2A->HOXA9_MEIS1 Upregulates Chromatin Chromatin Menin->Chromatin Tethers to Menin->HOXA9_MEIS1 Upregulates Leukemogenesis Leukemic Proliferation & Differentiation Block HOXA9_MEIS1->Leukemogenesis Drives Reduced_Leukemia Reduced Leukemic Burden Menin_Inhibitor Menin Inhibitor (e.g., Revumenib, Ziftomenib) Menin_Inhibited Menin Menin_Inhibitor->Menin_Inhibited Binds to & Blocks KMT2A Interaction Site Differentiation Cell Differentiation & Apoptosis Menin_Inhibited->Differentiation Leads to Reduced_Leemia Reduced_Leemia Differentiation->Reduced_Leemia Results in

Figure 1: Mechanism of action of Menin inhibitors in KMT2Ar/NPM1m leukemia.

Comparative Performance of Menin Inhibitors

Several Menin inhibitors, which can be considered derivatives of the initial chemical scaffolds, have advanced into clinical trials. The most prominent include revumenib (SNDX-5613), ziftomenib (B3325460) (KO-539), and bleximenib (JNJ-75276617). The following tables summarize their biochemical potency and clinical efficacy based on available data.

Table 1: Biochemical Potency of Menin Inhibitors
CompoundTargetKi (nM)IC50 (nM)Assay TypeReference(s)
Revumenib Menin-KMT2A0.14910-20Cell-based[1][3][5][6]
Ziftomenib Menin-KMT2AN/A<25Cell Viability (7 days)[7]
Bleximenib Menin-KMT2Asub to double digit nM0.1 (human)HTRF[8][9]

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency. Lower values indicate higher potency.

Table 2: Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia
CompoundClinical TrialPatient PopulationNCR + CRh RateORRMedian Duration of Response (CR+CRh)Reference(s)
Revumenib AUGMENT-101 (Phase 2)R/R KMT2Ar Acute Leukemia5723%63%6.4 months[10][11]
AUGMENT-101 (Phase 2)R/R NPM1m AML6423%47%4.7 months[12]
Ziftomenib KOMET-001 (Phase 2)R/R NPM1m AML9222%33%4.6 months[13]
Bleximenib cAMeLot-1 (Phase 1)R/R KMT2Ar or NPM1m Acute Leukemia12140% (at RP2D)50% (at RP2D)6.4 months[14]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; ORR = Overall Response Rate; RP2D = Recommended Phase 2 Dose. Clinical trial data is subject to change with further study.

Experimental Protocols

The evaluation of Menin inhibitors relies on a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Assays for Menin-KMT2A Interaction

1. Fluorescence Polarization (FP) Assay

This assay is a common high-throughput screening method to identify compounds that disrupt the menin-KMT2A interaction.

  • Principle: A small, fluorescein-labeled peptide derived from the KMT2A protein that binds to menin will tumble slowly in solution when bound, resulting in a high fluorescence polarization signal. When an inhibitor competes with the peptide for binding to menin, the displaced fluorescent peptide tumbles more rapidly, leading to a decrease in the polarization signal.[15]

  • Protocol:

    • Recombinant full-length human menin protein and a fluorescein-labeled KMT2A-derived peptide (e.g., FLSN_MLL) are used.

    • Test compounds are serially diluted in DMSO and added to a 384-well microplate.

    • Menin protein is added to the wells and incubated with the compounds.

    • The fluorescently labeled KMT2A peptide is then added to the mixture.

    • After a further incubation period to reach binding equilibrium, the fluorescence polarization is measured using a microplate reader.

    • The decrease in polarization signal is used to calculate the percent inhibition, and IC50 values are determined from dose-response curves.[16]

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, FRET-based technology used to confirm hits from primary screens.

  • Principle: This assay uses a terbium-labeled menin protein (donor fluorophore) and a FITC-labeled KMT2A-derived peptide (acceptor fluorophore). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation of the donor. An inhibitor that disrupts this interaction will decrease the FRET signal.[17]

  • Protocol:

    • Test compounds are added to a 384-well microtiter plate.

    • Terbium chelate-labeled menin is added and incubated with the compounds.

    • FITC-labeled KMT2A peptide is then added to the wells.

    • The plate is incubated to allow for binding.

    • The HTRF signal is read on a microplate reader by measuring the fluorescence emission at two wavelengths (for the acceptor and donor).

    • The ratio of the emission intensities is used to determine the degree of inhibition.[17]

Biochemical_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_setup Add Compounds to 384-well Plate compound_prep->plate_setup add_menin Add Recombinant Menin Protein (Labeled for HTRF) plate_setup->add_menin incubate1 Incubate add_menin->incubate1 add_peptide Add Labeled KMT2A Peptide (Fluorescent or FITC) incubate1->add_peptide incubate2 Incubate to Reach Equilibrium add_peptide->incubate2 read_plate Read Plate (FP or HTRF Signal) incubate2->read_plate analyze Analyze Data: Calculate % Inhibition Determine IC50 read_plate->analyze end End analyze->end

Figure 2: General workflow for biochemical assays of Menin-KMT2A interaction.
Cell-Based Assays

1. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)

These assays assess the effect of Menin inhibitors on the growth of leukemia cell lines that are dependent on the menin-KMT2A interaction.

  • Principle: The viability of leukemia cell lines with KMT2A rearrangements (e.g., MOLM-13, MV4;11) or NPM1 mutations (e.g., OCI-AML3) is measured after treatment with the inhibitor. A reduction in cell viability indicates anti-leukemic activity.

  • Protocol:

    • Leukemia cells are seeded in 96-well plates at a specific density.

    • Cells are treated with a range of concentrations of the Menin inhibitor or a vehicle control (e.g., DMSO).

    • The plates are incubated for a set period (e.g., 72 hours to 7 days).

    • A viability reagent (such as MTT or CellTiter-Glo) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

    • The absorbance or luminescence is measured using a microplate reader.

    • The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.[15][16]

2. Target Engagement and Gene Expression Analysis

These assays confirm that the inhibitor is acting on its intended target within the cell and producing the desired downstream effects.

  • Principle: The effect of the inhibitor on the expression of menin-KMT2A target genes, such as HOXA9 and MEIS1, is measured. A potent inhibitor should cause a dose-dependent decrease in the expression of these genes.

  • Protocol (using qRT-PCR):

    • Leukemia cells are treated with the inhibitor for a specified time (e.g., 48-72 hours).

    • Total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization.

    • The relative change in gene expression is calculated to determine the effect of the inhibitor.[9]

Clinical Trial Protocols: A Brief Overview

The efficacy and safety of Menin inhibitors are being evaluated in several key clinical trials.

  • AUGMENT-101 (NCT04065399): A Phase 1/2 study of revumenib in patients with relapsed/refractory acute leukemia with KMT2Ar or NPM1m. The trial includes dose-escalation and expansion cohorts to determine the recommended Phase 2 dose, safety, and efficacy.[18][19][20]

  • KOMET-001 (NCT04067336): A Phase 1/2 study evaluating ziftomenib in adults with relapsed/refractory AML. The study is designed to assess the safety, tolerability, and anti-leukemic activity of ziftomenib.[21][22][23]

  • cAMeLot-1 (NCT04811560): A Phase 1/2 study of bleximenib in participants with acute leukemia harboring KMT2Ar, NPM1m, or other specific genetic alterations. The study aims to determine the recommended Phase 2 dose and evaluate the efficacy of bleximenib.[4][24][25]

Clinical_Trial_Workflow cluster_phase1 Phase 1: Dose Escalation/Finding cluster_phase2 Phase 2: Efficacy Evaluation start Patient Screening eligibility Eligibility Criteria Met? (R/R Leukemia, Specific Mutations) start->eligibility enrollment Patient Enrollment eligibility->enrollment Yes dose_escalation Administer Increasing Doses to Cohorts of Patients enrollment->dose_escalation monitor_dlt Monitor for Dose-Limiting Toxicities (DLTs) dose_escalation->monitor_dlt determine_rp2d Determine Recommended Phase 2 Dose (RP2D) monitor_dlt->determine_rp2d administer_rp2d Administer RP2D to Expansion Cohort determine_rp2d->administer_rp2d assess_efficacy Assess Efficacy Endpoints (CR, CRh, ORR, DOR) administer_rp2d->assess_efficacy assess_safety Monitor Safety and Tolerability administer_rp2d->assess_safety end Data Analysis & Regulatory Submission assess_efficacy->end assess_safety->end

Figure 3: Simplified workflow of a Phase 1/2 clinical trial for Menin inhibitors.

Conclusion

Menin inhibitors represent a promising new class of targeted therapies for genetically defined subsets of acute leukemia. While the initial clinical data for compounds like revumenib, ziftomenib, and bleximenib are encouraging, with meaningful response rates in heavily pre-treated patient populations, ongoing research will be crucial to determine their long-term efficacy, mechanisms of resistance, and optimal use in combination with other anti-leukemic agents. The comparative data presented in this guide serves as a valuable resource for researchers and clinicians in the field of oncology drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MenA-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as MenA-IN-1, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a research chemical likely targeting the menaquinone biosynthesis pathway.

Immediate Safety and Handling

Before disposal, proper handling is crucial to minimize exposure and risk. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves before use.[2]
Body Protection A lab coat or other protective clothing to prevent skin contact.[3]
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols may be generated.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste should be treated as a hazardous chemical waste process.

  • Identify and Segregate: Identify all waste streams containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, tubes, gloves). Segregate this waste from other laboratory trash.

  • Containerize:

    • Solid Waste: Place solid this compound waste and contaminated disposables into a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof, and shatter-resistant container. Ensure the container is compatible with all components of the waste solution.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from Non-Hazardous Waste A->B C Select Appropriate Waste Container (Labeled, Sealed, Compatible) B->C F Improper Disposal (Drain, Regular Trash) B->F D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup and Disposal D->E G STOP F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety & Logistical Information for Handling Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A specific Safety Data Sheet (SDS) for "MenA-IN-1" could not be located. The following guidance is based on general best practices for handling new or uncharacterized chemical compounds in a research environment. It is imperative to conduct a thorough, substance-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Personal Protective Equipment (PPE)

When handling a novel compound with unknown toxicity, a conservative approach to personal protective equipment is essential. The following table summarizes recommended PPE based on standard laboratory safety protocols.[1][2][3][4][5]

PPE CategoryDescriptionPurpose
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects eyes from splashes, sprays, and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). The specific type should be chosen after consulting a glove compatibility chart once the solvent is known. Double gloving is recommended.Prevents skin contact with the chemical.[2]
Body Protection A lab coat, worn fully buttoned. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.Protects skin and personal clothing from contamination.[2]
Respiratory Protection To be used within a certified chemical fume hood. If work outside a fume hood is unavoidable, a risk assessment must be performed by EHS to determine the appropriate respiratory protection.Minimizes inhalation exposure to powders, aerosols, or vapors.[2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Experimental Workflow: Safe Handling & Disposal

The following diagram outlines a standard workflow for the safe handling of a novel chemical compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Obtain & Review Safety Information (SDS) prep2 Conduct Risk Assessment prep1->prep2 prep3 Designate Work Area (e.g., Fume Hood) prep2->prep3 prep4 Assemble Required PPE prep3->prep4 hand1 Don Appropriate PPE hand2 Weigh/Measure Compound in Containment hand1->hand2 hand3 Perform Experiment in Designated Area hand2->hand3 hand4 Decontaminate Work Area & Equipment hand3->hand4 disp1 Segregate Waste Streams (Solid, Liquid, Sharps) disp2 Label Waste Containers Clearly disp1->disp2 disp3 Store Waste in a Designated Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Waste Pickup disp3->disp4

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。